![molecular formula C10H14N2O2 B3010855 4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine CAS No. 2176126-04-6](/img/structure/B3010855.png)
4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine
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Overview
Description
“4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine” would consist of a pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3. It would also have methyl groups attached at positions 4 and 5, and an oxolane ring attached through an ether linkage at position 6 .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine” would depend on its specific structure. Pyrimidines are generally planar and aromatic, and they are polar due to the presence of nitrogen atoms .Scientific Research Applications
- Pyrimidine derivatives have been extensively studied for their anticancer potential. Researchers have explored the use of 4,5-dimethyl-6-(oxolan-3-yloxy)pyrimidine as a scaffold for developing novel chemotherapeutic agents. These compounds may inhibit tumor growth, interfere with DNA replication, or target specific cancer pathways .
- The compound’s structure suggests potential antimicrobial properties. Investigations have focused on its ability to combat bacterial, fungal, and parasitic infections. Researchers explore modifications to enhance its efficacy against specific pathogens .
- Pyrimidines, including 4,5-dimethyl-6-(oxolan-3-yloxy)pyrimidine, have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways and provide pain relief. Understanding their mechanisms of action can guide drug development .
- Some pyrimidine derivatives exhibit cardiovascular effects, such as vasodilation or antihypertensive properties. Researchers investigate whether 4,5-dimethyl-6-(oxolan-3-yloxy)pyrimidine can be harnessed for cardiovascular therapies .
- Diuretics play a crucial role in managing conditions like hypertension and edema. Researchers explore whether this pyrimidine derivative can act as a diuretic by affecting renal function and fluid balance .
- Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of 4,5-dimethyl-6-(oxolan-3-yloxy)pyrimidine is essential for drug development. Researchers investigate its stability, bioavailability, and potential adverse effects .
Anticancer Agents
Antimicrobial Activity
Anti-inflammatory and Analgesic Effects
Cardiovascular Agents
Diuretic Potential
Drug Metabolism and Pharmacokinetics (ADME-Tox)
These applications highlight the versatility of 4,5-dimethyl-6-(oxolan-3-yloxy)pyrimidine and its potential impact across diverse scientific disciplines. Further research and optimization are necessary to unlock its full therapeutic potential. If you’d like more detailed information on any specific area, feel free to ask
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, including nucleotide synthesis and various signaling pathways .
Result of Action
The effects of pyrimidine derivatives can vary widely depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of many compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5-dimethyl-6-(oxolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(2)11-6-12-10(7)14-9-3-4-13-5-9/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONCPHXCHCBUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC2CCOC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine |
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